molecular formula C9H11ClO2 B1279993 1-(2-Chloroethoxy)-3-methoxybenzene CAS No. 102877-31-6

1-(2-Chloroethoxy)-3-methoxybenzene

Cat. No.: B1279993
CAS No.: 102877-31-6
M. Wt: 186.63 g/mol
InChI Key: MZITZAORZBGNDH-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-3-methoxybenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, the reaction can be carried out in the presence of a phase-transfer catalyst to facilitate the transfer of the reactants between different phases, thereby increasing the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-3-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-(2-ethoxy)-3-methoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Nucleophilic Substitution: Products include 1-(2-aminoethoxy)-3-methoxybenzene, 1-(2-thioethoxy)-3-methoxybenzene, etc.

    Oxidation: Products include 1-(2-chloroethoxy)-3-methoxybenzaldehyde and 1-(2-chloroethoxy)-3-methoxybenzoic acid.

    Reduction: The major product is 1-(2-ethoxy)-3-methoxybenzene.

Scientific Research Applications

1-(2-Chloroethoxy)-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used to study the effects of various substituents on the biological activity of benzene derivatives.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used in the synthesis of pharmaceuticals.

    2-Chloroethanol: A simpler compound used as a solvent and chemical intermediate.

    1-(2-Chloroethoxy)propane: Another chloroethoxy derivative with different applications.

Uniqueness: 1-(2-Chloroethoxy)-3-methoxybenzene is unique due to the presence of both chloroethoxy and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceuticals. The compound’s reactivity and potential for further functionalization also contribute to its uniqueness.

Properties

IUPAC Name

1-(2-chloroethoxy)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZITZAORZBGNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486090
Record name 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-31-6
Record name 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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